molecular formula C11H24O4 B1602791 Triethylene Glycol Butyl Methyl Ether CAS No. 7382-30-1

Triethylene Glycol Butyl Methyl Ether

Cat. No. B1602791
CAS RN: 7382-30-1
M. Wt: 220.31 g/mol
InChI Key: SNAQINZKMQFYFV-UHFFFAOYSA-N
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Description

Triethylene Glycol Butyl Methyl Ether, also known as Butyl tri glycol, is a glycol ether with surface tension characteristics found in household and industrial cleaning products . It is also used as an effective carrier solvent for textile dye processes .


Synthesis Analysis

The primary method of manufacturing Butyl tri glycol is via reacting ethylene oxide with ethyl alcohol . Other methods of production include reacting alcohols with ethylene oxide .


Molecular Structure Analysis

The molecular formula of Triethylene Glycol Butyl Methyl Ether is C11H24O4 . Its molecular weight is 220.31 g/mol . The InChI code is 1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 .


Chemical Reactions Analysis

Ethers, such as Triethylene Glycol Butyl Methyl Ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .


Physical And Chemical Properties Analysis

Triethylene Glycol Butyl Methyl Ether has a molecular weight of 220.31 g/mol . It has a topological polar surface area of 36.9 Ų . It has a rotatable bond count of 12 . It is a clear, low-volatility, mobile liquid with a very faint, mild odour .

Scientific Research Applications

Solvent for Organic Synthesis

Triethylene Glycol Butyl Methyl Ether: is widely used as a solvent in organic synthesis due to its excellent solvency properties. It can dissolve a variety of substances, including resins, oils, waxes, and dyestuffs . Its unique chemical structure, which includes both ether and alcohol functional groups, allows it to effectively dissolve both polar and non-polar compounds.

Nanoparticle Synthesis

This compound plays a crucial role in the synthesis of nanoparticles, such as superparamagnetic iron oxide nanoparticles. These nanoparticles have significant applications in medical imaging and drug delivery systems .

Carbon Dioxide Capture

In environmental research, Triethylene Glycol Butyl Methyl Ether is utilized for carbon dioxide capture. Its ability to solubilize CO2 makes it a valuable compound in the development of technologies aimed at reducing greenhouse gas emissions .

Biomedical Applications

The compound is also used in the preparation of smart polymers for biomedical applications. For example, it is involved in the synthesis of poly(lactide)-b-poly(triethylene glycol methyl ether methacrylate), which has potential uses in drug delivery systems due to its temperature-responsive properties .

Electrochemical Devices

2,5,8,11-Tetraoxapentadecane: is used as a reagent and solvent in the preparation of polymeric electrolytes for electrochemical devices. These devices include batteries and fuel cells, where the compound contributes to the formation of stable and efficient electrolytes .

Redox Flow Batteries

The compound’s solvency properties make it suitable for modifying anthraquinone material for redox flow batteries. These batteries are a type of rechargeable battery where energy is stored in two solutions containing different redox couples .

Absorption of Silica

In materials science, Triethylene Glycol Butyl Methyl Ether is used in the formation of binary systems with polyethylene glycol for the absorption of silica. This application is crucial in the production of advanced materials with specific porosity and adsorption characteristics .

Polymer Adducts Synthesis

Lastly, the compound is used as a reactant in the preparation of polyether adducts of bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)barium. These adducts have applications in the field of polymer chemistry, where they are used to modify the properties of polymers for various industrial applications .

Safety and Hazards

Glycol ether toxicity can occur via multiple routes and cause neurologic impairment, metabolic derangements, kidney injury, and reproductive side effects . Short term exposure to the eyes and skin can cause irritation, dryness, and cracking .

Future Directions

The Triethylene Glycol Butyl Methyl Ether market is expected to witness steady growth in the coming years due to its increasing use in various industries such as paints, coatings, and cleaning products . The market is also driven by the rising demand for environmentally friendly solvents .

properties

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAQINZKMQFYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592956
Record name 2,5,8,11-Tetraoxapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylene Glycol Butyl Methyl Ether

CAS RN

7382-30-1
Record name 2,5,8,11-Tetraoxapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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